

4-Heptanol: A Technical Guide to Toxicology and Safety

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Compound of Interest

Compound Name: **4-Heptanol**

Cat. No.: **B146996**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the toxicology and safety profile of **4-Heptanol** (CAS No. 589-55-9), a secondary alcohol used as a solvent and fragrance ingredient.^[1] The information is compiled to assist researchers and professionals in evaluating its safety for various applications.

Executive Summary of Toxicological Profile

4-Heptanol exhibits a low order of acute toxicity via oral and dermal routes. It is not a skin irritant but is classified as a substance that causes serious eye irritation.^[2] Comprehensive assessments by the Research Institute for Fragrance Materials (RIFM) have concluded that **4-Heptanol** is not expected to be genotoxic.^[1] It is readily metabolized by alcohol dehydrogenase to its corresponding ketone, 4-heptanone.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification for **4-Heptanol**:

Hazard Class	Category	Hazard Statement
Flammable Liquids	Category 3	H226: Flammable liquid and vapor[2]
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation[2]

Quantitative Toxicological Data

The following tables summarize the available quantitative data for the key toxicological endpoints of **4-Heptanol**.

Table 2.1: Acute Toxicity

Endpoint	Route	Species	Value (LD50)	Classification	Reference
Acute Oral Toxicity	Oral	Rat	> 2000 mg/kg bw	Not Classified	MSDS Estimate
Acute Dermal Toxicity	Dermal	Rabbit	> 2000 mg/kg bw	Not Classified	MSDS Estimate
Acute Inhalation Toxicity	Inhalation	-	Data not available	Not Classified	-

Based on Acute Toxicity Estimate (ATE) data from safety data sheets. No specific experimental LD50 values were identified in the public domain.

Table 2.2: Irritation Data

Endpoint	Species	Exposure	Observation Period	Result	Classification	Reference
Skin Irritation/Corrosion	Rabbit	4 hours	72 hours	Mean score of 0.0 for erythema and edema	Not an irritant	OECD 404 Study
Serious Eye Damage/Irritation	Rabbit	Single instillation	8 days	Highest mean score of 7.3 at 24h; effects resolved by Day 8	Category 2A Irritant	OECD 405 Study

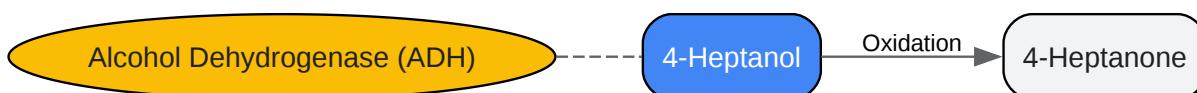
Table 2.3: Genotoxicity

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	<i>S. typhimurium</i>	With and without S9	Not expected to be mutagenic	RIFM Assessment[1]
In Vitro Chromosome Aberration	Mammalian Cells	With and without S9	Not expected to be clastogenic	RIFM Assessment[1]
Specific study data is not publicly available. Results are based on conclusions from a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM). [1] This is supported by negative genotoxicity results for structural analogs.[3]				

Metabolic Pathway

4-Heptanol is a secondary alcohol and is expected to undergo oxidation in the liver. The primary metabolic pathway involves the enzyme alcohol dehydrogenase, which catalyzes its

conversion to 4-heptanone.[\[1\]](#)



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Figure 1: Metabolic oxidation of **4-Heptanol** to 4-Heptanone.

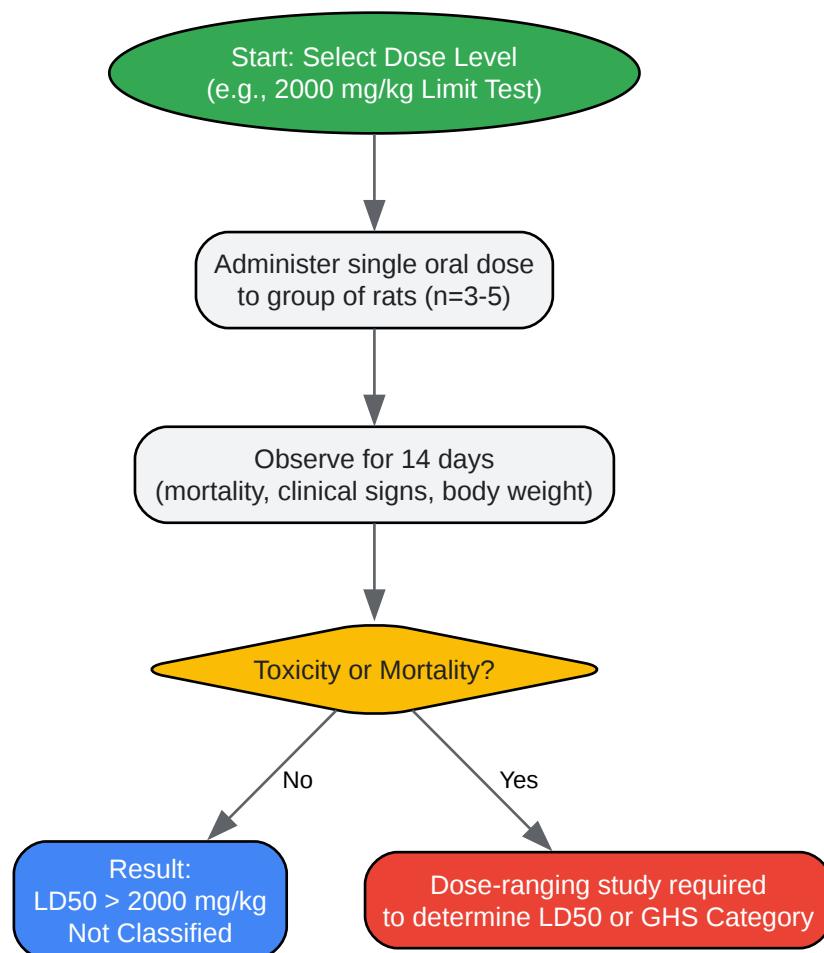
Experimental Protocols

The toxicological data for **4-Heptanol** and similar chemicals are typically generated following standardized OECD (Organisation for Economic Co-operation and Development) guidelines to ensure reproducibility and regulatory acceptance. The methodologies for the key endpoints are detailed below.

Acute Oral Toxicity (Based on OECD Guideline 420/423)

The acute oral toxicity is assessed to determine the potential for adverse effects from a single oral dose. Modern methods like the Fixed Dose Procedure (OECD 420) or the Acute Toxic Class Method (OECD 423) are used to reduce the number of animals required.

- **Test System:** Typically, young adult female rats are used.
- **Procedure:** A single dose of the substance is administered by oral gavage. The starting dose is selected based on available data. In a stepwise procedure, a small number of animals are dosed. The outcome of the first group determines the dose for the next group (higher or lower).
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for up to 14 days.
- **Endpoint:** The test allows for classification into one of the GHS categories for acute toxicity without calculating a precise LD50. For substances of low toxicity, a limit test is often performed at 2000 mg/kg. If no mortality or significant toxicity is observed, the LD50 is determined to be greater than this limit.



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Figure 2: Workflow for an acute oral toxicity limit test.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

- Test System: Healthy young adult albino rabbits are used.
- Procedure: A single dose of 0.5 mL (for liquids) of the undiluted test substance is applied to a small area of clipped skin (approx. 6 cm²). The area is covered with a semi-occlusive dressing for a 4-hour exposure period. An untreated skin area serves as a control.

- Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system (0=none, 4=severe).
- Endpoint: The mean scores for each animal for erythema and edema are calculated. If the mean score is below a certain threshold (e.g., < 2.3 out of 4), the substance is considered a non-irritant.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

- Test System: Healthy young adult albino rabbits are used.
- Procedure: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The test is typically initiated with a single animal. If severe effects are not seen, two additional animals are used.
- Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation. If lesions persist, observations may continue for up to 21 days. The cornea (opacity), iris, and conjunctiva (redness, swelling) are scored according to a standardized grading system.
- Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are recorded. The substance is classified based on the severity and reversibility of the effects observed. Effects that are not fully reversible within 21 days are considered indicative of serious eye damage (Category 1). Reversible effects are classified as irritation (Category 2).

Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)

This in vitro test is used to identify substances that can cause gene mutations.

- Test System: At least five strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*).

- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction, typically from rat liver homogenate). This is done using either the plate incorporation or pre-incubation method.
- **Observations:** The plates, which lack the essential amino acid, are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow) is counted for each concentration.
- **Endpoint:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control, and if the increase exceeds a defined threshold (e.g., a two-fold increase over the background).

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

This in vitro test identifies substances that cause structural damage to chromosomes in mammalian cells.

- **Test System:** Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- **Procedure:** Cell cultures are exposed to at least three concentrations of the test substance for a defined period, both with and without a metabolic activation system (S9). Cells are then treated with a substance (e.g., colcemid) to arrest them in the metaphase stage of cell division.
- **Observations:** The cells are harvested, fixed, and stained. Chromosomes from metaphase cells are examined microscopically for structural aberrations (e.g., breaks, gaps, deletions, exchanges).
- **Endpoint:** A substance is considered clastogenic if it produces a statistically significant, concentration-dependent increase in the percentage of cells with structural chromosome aberrations compared to the negative control.

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